2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antibacterial activity .
Mode of Action
It is suggested that similar compounds may interact with their targets to disrupt bacterial cell membranes .
Biochemical Pathways
Similar compounds have been shown to disrupt bacterial cell membranes, which could potentially affect a variety of biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit antibacterial activity, suggesting that this compound may also have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.
Amination: The thiazole derivative is then subjected to an amination reaction with 4-isopropylaniline to introduce the anilino group.
Acylation: Finally, the compound undergoes acylation with phenylacetyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents, electrophiles like alkyl halides in non-polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
- 2-(4-ethylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
- 2-(4-tert-butylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the isopropyl group can influence its lipophilicity, membrane permeability, and overall pharmacokinetic properties.
Properties
IUPAC Name |
2-phenyl-2-(4-propan-2-ylanilino)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14(2)15-8-10-17(11-9-15)22-18(16-6-4-3-5-7-16)19(24)23-20-21-12-13-25-20/h3-14,18,22H,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYPRJRZFCSPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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